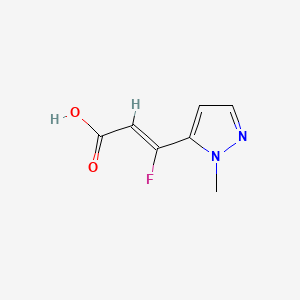
(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid is a synthetic organic compound that features a fluorine atom and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor. The final step involves the formation of the prop-2-enoic acid group through a Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
化学反応の分析
Types of Reactions
(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or dipole interactions. The pyrazole ring can interact with aromatic residues in the target protein, stabilizing the compound-protein complex and modulating the protein’s activity.
類似化合物との比較
Similar Compounds
- 3-fluoro-3-(1H-pyrazol-5-yl)prop-2-enoic acid
- 3-chloro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid
- 3-bromo-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid
Uniqueness
(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to its molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C7H7FN2O2 |
|---|---|
分子量 |
170.14 g/mol |
IUPAC名 |
(Z)-3-fluoro-3-(2-methylpyrazol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H7FN2O2/c1-10-6(2-3-9-10)5(8)4-7(11)12/h2-4H,1H3,(H,11,12)/b5-4- |
InChIキー |
UJEHNZHGALUYGE-PLNGDYQASA-N |
異性体SMILES |
CN1C(=CC=N1)/C(=C/C(=O)O)/F |
正規SMILES |
CN1C(=CC=N1)C(=CC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















